![molecular formula C15H13Cl2NO4S B2915846 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid CAS No. 1214003-69-6](/img/structure/B2915846.png)
3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid (CP-SAPA) is a widely studied synthetic organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in the synthesis of other compounds, as well as a tool for studying biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
I have conducted a search on the scientific research applications of sulfonamide derivatives, which may be relevant to 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid. Below are potential applications categorized into separate sections:
Antiviral Activity
Sulfonamide compounds have been studied for their potential inhibitory activity against viruses, including SARS-CoV-2. The presence of a sulfonamide group may improve the inhibitory activity of certain derivatives .
Synthesis of Novel Compounds
Sulfonamides can be used as precursors in the synthesis of novel compounds with potential biological activities. For example, a novel sulfonamide compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan .
Biological Effects
Sulfonamide derivatives have been reviewed for their biological effects, which include a range of activities from antimicrobial to antiviral properties .
Catalysis
In chemical synthesis, sulfonamides can be used as ligands in catalytic processes, offering advantages such as easy removal after the reaction .
Development of Antiulcer Agents
Amino acid-derived sulfonamides have been developed as potent antiulcer agents, showing effectiveness in reducing ulceration .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-7-5-10(6-8-11)9-13(15(19)20)18-23(21,22)14-4-2-1-3-12(14)17/h1-8,13,18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPGVOCNDFEBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

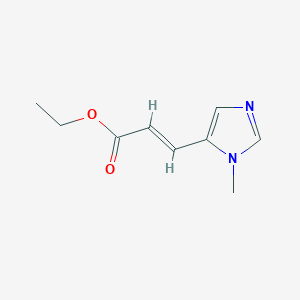

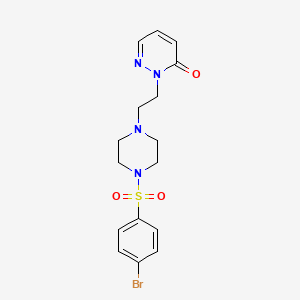
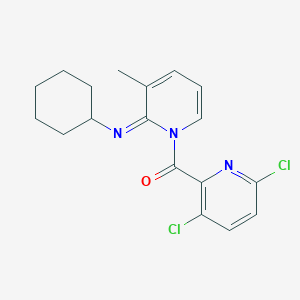

![N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide](/img/structure/B2915772.png)
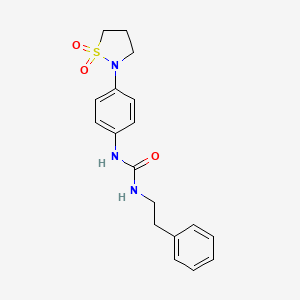
![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2915775.png)


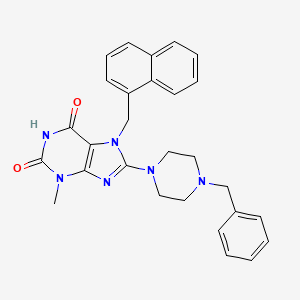


![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)